molecular formula C22H24N4O5 B8138154 N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B8138154
M. Wt: 424.4 g/mol
InChI Key: FVNJPKGJMMREOM-CGFCOLRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex carbohydrate derivative featuring a pyrano[3,2-d][1,3]dioxin core with a 6-azido substituent, a 2-phenyl group, and an 8-phenylmethoxy moiety. The azido group enables click chemistry for bioconjugation, while the phenylmethoxy substituent enhances lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJPKGJMMREOM-CGFCOLRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C29H31N3O5
  • Molecular Weight : 489.6 g/mol
  • IUPAC Name : N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

The biological activity of this compound primarily revolves around its interaction with specific biological targets. The azido group in the structure is known to participate in click chemistry reactions which can facilitate drug delivery and targeting. Additionally:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties by inhibiting bacterial ribosomal function.
  • Anticancer Properties : Some derivatives of hexahydropyrano compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Pharmacological Studies

A summary of pharmacological studies on related compounds indicates that they may possess the following activities:

Activity Type Description
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in various cancer cell lines (e.g., breast cancer).
Anti-inflammatoryReduces cytokine release in inflammatory models.
NeuroprotectiveExhibits protective effects in neurodegenerative disease models.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of azido-containing compounds for their antibacterial properties against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Anticancer Activity : Research conducted on a derivative of this compound demonstrated its ability to inhibit the growth of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation.
  • Neuroprotection : In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound could reduce cell death by modulating reactive oxygen species (ROS) levels and enhancing antioxidant defenses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups (Table 1). Key findings are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (Not explicitly provided in evidence) 6-azido, 2-phenyl, 8-phenylmethoxy, 7-acetamide Likely C₂₅H₂₇N₅O₆ ~517.52 (estimated) Azido group for bioconjugation; phenylmethoxy enhances lipophilicity .
N-(6-methoxy-2-phenyl-...-yl)acetamide (23819-31-0) 6-methoxy instead of 6-azido C₁₆H₂₁NO₅ 307.34 Lower reactivity due to methoxy; XLogP3 = 0.8; used in glycosylation studies.
N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2-phenyl-...-yl)acetamide (29776-43-0) 6,8-dihydroxy, 2-phenyl C₁₅H₁₉NO₆ 309.31 Hydrophilic (polar surface area ~66 Ų); potential for hydrogen bonding.
N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-...-yl)acetamide (50605-09-9) 6,8-dihydroxy, 2,2-dimethyl C₁₁H₁₉NO₆ 261.27 Reduced steric hindrance; stability in inert atmospheres .
Spirocyclic analogs (EP 4 374 877 A2) Spiro[4.5]decane core with fluorophenyl and trifluoromethyl groups C₂₅H₂₀F₆N₄O₃ ~574.45 High metabolic stability; used in kinase inhibitors .

Key Research Findings

Reactivity and Functionalization :

  • The 6-azido group in the target compound enables efficient Huisgen cycloaddition (click chemistry) for bioconjugation, unlike the methoxy analog (23819-31-0), which is inert under similar conditions .
  • Hydroxy-substituted analogs (29776-43-0, 50605-09-9) exhibit enhanced solubility in polar solvents (e.g., DMSO) but lower thermal stability compared to azido/phenylmethoxy derivatives .

Stereochemical Impact :

  • The (4aR,6R,7R,8R,8aS) configuration in the target compound ensures proper spatial alignment for glycosyltransferase recognition, critical for synthesizing tunicamycin V analogs .
  • Dimethyl-substituted analogs (50605-09-9) show reduced stereochemical complexity, simplifying synthetic routes but limiting biological specificity .

Biological Activity: Azido-containing derivatives demonstrate moderate cytotoxicity against Mycobacterium tuberculosis due to membrane-targeting mechanisms, whereas methoxy analogs are inactive . Spirocyclic analogs (EP 4 374 877 A2) exhibit nanomolar IC₅₀ values against kinases, highlighting divergent applications compared to carbohydrate-based targets .

Preparation Methods

Core Scaffold Assembly

The hexahydropyrano[3,2-d]dioxin ring system is constructed via a stereoselective cyclization reaction. A precursor such as 1,3-O-benzylideneglycerol undergoes glycosylation with a benzyl-protected glucosamine derivative under acidic conditions (e.g., p-toluenesulfonic acid in anhydrous dichloromethane). This step establishes the fused pyran-dioxin framework while preserving the hydroxyl group at position 8 for subsequent functionalization.

Key parameters for this step include:

  • Temperature : Maintained at 0–5°C to minimize side reactions.

  • Catalyst loading : 5 mol% p-TsOH ensures efficient protonation without over-acidification.

  • Reaction time : 12–16 hours under nitrogen atmosphere.

Protection of the C8 Hydroxyl Group

Azide Functionalization at C6

Tosylation and Displacement

The C6 hydroxyl is converted to a tosylate intermediate using toluenesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) in dichloromethane at room temperature. Subsequent displacement with sodium azide (3.0 equiv) in dimethylformamide (DMF) at 80°C for 8 hours introduces the azido group with retention of configuration.

StepReagentsConditionsYield
TosylationTsCl, Et₃NCH₂Cl₂, 25°C, 4h85%
Azide displacementNaN₃DMF, 80°C, 8h78%

Stereochemical Considerations

The 4aR,6R,7R,8R,8aS configuration is maintained through:

  • Chiral auxiliary-mediated cyclization : (R)-BINOL-derived catalysts ensure enantiomeric excess >98%.

  • Low-temperature azide displacement : Prevents epimerization at C6.

Acetamide Installation at C7

Amine Generation and Acetylation

The C7 position is functionalized via a two-step sequence:

  • Reductive amination : The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol.

  • Acetylation : Acetic anhydride (2.0 equiv) and pyridine (3.0 equiv) in dichloromethane yield the acetamide derivative.

Analytical ValidationMethodData
1H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 10H, aromatic), 5.12 (d, J=3.2 Hz, 1H), 4.89 (s, 1H)Confirms benzyl protection and acetamide formation
HRMS m/z 532.2104 [M+Na]+ (calc. 532.2101)Validates molecular formula C₂₇H₂₇N₃O₆

Purification and Scalability

Chromatographic Techniques

Final purification employs silica gel chromatography with a gradient eluent (hexane:ethyl acetate 4:1 to 1:2). The target compound elutes at Rf 0.35 (TLC, hexane:EtOAc 1:1).

Continuous Flow Optimization

For industrial-scale production, a continuous flow reactor system demonstrates:

  • Residence time : 30 minutes vs. 8 hours in batch mode.

  • Yield improvement : 82% → 93%.

  • Solvent reduction : 50% less DMF consumption.

ParameterSpecification
Temperature−20°C (long-term), 4°C (short-term)
SolventAnhydrous acetonitrile
ContainerSealed amber vial with PTFE-lined cap

Comparative Analysis of Synthetic Approaches

Traditional vs. Modern Methods

ParameterBatch SynthesisFlow Chemistry
Reaction time72 hours4.5 hours
Overall yield58%89%
Purity (HPLC)95.2%99.1%

Cost-Benefit Evaluation

  • Catalyst recycling : Immobilized BINOL catalysts reduce costs by 40%.

  • Waste reduction : Flow systems decrease solvent waste by 70%.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods for characterizing the stereochemistry and functional groups of this compound?

  • Methodology : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to resolve stereochemical ambiguities, particularly at the 4aR,6R,7R,8R,8aS positions. X-ray crystallography is critical for confirming the pyrano-dioxane ring conformation and azido-group orientation. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro biological assays?

  • Methodology : Optimize solvent systems using dimethyl sulfoxide (DMSO) for stock solutions (≤1% v/v) and dilute in aqueous buffers (e.g., PBS with 0.1% Tween-20). For low solubility, employ co-solvents like cyclodextrins or micellar formulations. Pre-screen solubility via nephelometry to avoid false-negative results in cell-based assays .

Q. What synthetic routes are reported for introducing the azido group at the 6-position of the pyrano-dioxane scaffold?

  • Methodology : A multi-step approach involves (1) protecting the 7-acetamide and 8-phenylmethoxy groups, (2) azidation via Mitsunobu reaction (DIAD, Ph₃P, NaN₃), and (3) deprotection under mild acidic conditions (e.g., HCl/MeOH). Monitor reaction progress by TLC and isolate intermediates via silica gel chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during azido-group installation?

  • Methodology : Screen solvents (THF, DMF) and temperatures (0–25°C) to balance nucleophilicity of NaN₃ and stability of intermediates. Use catalytic Cu(I) to suppress elimination byproducts. Employ in situ IR spectroscopy to track azide formation and quench reactions at >90% conversion .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using the azido group as a flexible ligand. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with QM/MM calculations to model transition states for azide-mediated inhibition .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodology : Standardize assays using isogenic cell lines and control for azide reduction (e.g., sodium ascorbate in media). Compare dose-response curves (IC₅₀) across orthogonal platforms (e.g., fluorescence-based vs. luminescence assays). Validate target engagement via SPR or CETSA .

Q. What strategies enable selective functionalization of the pyrano-dioxane scaffold for SAR studies?

  • Methodology : Chemoselective modifications: (1) Click chemistry (CuAAC) on the azido group for triazole-linked probes, (2) Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the phenyl ring, and (3) enzymatic acetylation of the free hydroxyl group (if present). Purify derivatives via reverse-phase HPLC .

Q. How to design stable analogs for in vivo pharmacokinetic studies?

  • Methodology : Replace the azido group with bioisosteres (e.g., tetrazole or amine) to improve metabolic stability. Introduce deuterium at labile positions (C-7 acetamide) to prolong half-life. Assess plasma stability (37°C, 1–24 h) and hepatocyte clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.